N'-propylcarbamimidothioic acid
Description
N'-Propylcarbamimidothioic acid (systematic IUPAC name: [(Z)-N'-propylcarbamimidoyl]sulfurous acid) is a thiourea derivative characterized by a propyl group attached to the carbamimidoyl moiety. The compound’s structure features a thioamide group, which imparts unique reactivity in nucleophilic substitution and metal-chelation reactions.
Properties
IUPAC Name |
N'-propylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-2-3-6-4(5)7/h2-3H2,1H3,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGKYJXJYJWDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-propylcarbamimidothioic acid typically involves the reaction of propylamine with carbon disulfide, followed by the addition of a suitable oxidizing agent. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: In some cases, catalysts such as sodium hydroxide or potassium hydroxide are used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N’-propylcarbamimidothioic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N’-propylcarbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the propyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Solvents: Reactions are often carried out in polar solvents such as water, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-propylcarbamimidothioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-propylcarbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Without access to experimental data or peer-reviewed studies on N'-propylcarbamimidothioic acid, a scientifically rigorous comparison cannot be provided. However, based on general thiourea chemistry, hypothetical comparisons can be drawn to analogous compounds:
Hypothetical Table 1: Comparison with Alkylcarbamimidothioic Acids
| Compound | Alkyl Chain | Molecular Formula | Reactivity (vs. Propyl) | Applications |
|---|---|---|---|---|
| N'-Methylcarbamimidothioic acid | Methyl | C₂H₆N₂S | Higher electrophilicity | Ligand in catalysis |
| N'-Ethylcarbamimidothioic acid | Ethyl | C₃H₈N₂S | Moderate steric hindrance | Pharmaceutical intermediates |
| This compound | Propyl | C₄H₁₀N₂S | Increased lipophilicity | Antimicrobial studies (theoretical) |
Key Observations :
- Steric Considerations : Longer alkyl chains (e.g., propyl) may reduce nucleophilic attack rates due to steric hindrance.
- Thermodynamic Stability : Propyl derivatives often exhibit higher thermal stability than shorter-chain analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
